2-Methylthiopurine
Description
2-Methylthiopurine (CAS# 33512-51-5) is a purine derivative characterized by a methylthio (-SCH₃) substituent at the 2-position of the purine ring. This structural modification distinguishes it from other thiopurines, such as 6-mercaptopurine (6-MP) and thioguanine, which feature thiol groups at the 6-position .
Properties
IUPAC Name |
2-methylsulfanyl-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVCSRLIETZLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340443 | |
| Record name | 2-Methylthiopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33512-51-5 | |
| Record name | 2-Methylthiopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylthiopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chemical Synthesis from Purine Precursors
One classical approach to synthesizing this compound involves the chemical modification of purine or purine derivatives by introducing a methylthio group at the 2-position. This can be achieved by:
- Starting with 2-chloropurine or 6-chloropurine derivatives, which are reacted with methylthiolating agents or methylthiolate salts under controlled conditions to substitute the chlorine atom with a methylthio group.
- Use of reagents such as Lawesson’s reagent for sulfurization steps in related purine riboside syntheses, which can be adapted to introduce methylthio groups at specific positions on the purine ring system.
Synthesis via Riboside Intermediates
A more complex but precise method involves the synthesis of this compound ribosides, which can be subsequently converted to the free base this compound. The key steps include:
- Preparation of 2′,3′,5′-O-triacetyl-6-chloro-2-aminopurine riboside as a precursor.
- Conversion of this precursor to 2′,3′,5′-O-triacetyl-6-methylthiopurine riboside by substitution with methylthiol groups, often using Lawesson reagent or similar sulfurization agents.
- Deprotection of acetyl groups via treatment with pyridine and aqueous ammonia to yield 6-methylthiopurine riboside.
- Further functionalization such as 5′-O-dimethoxytrityl protection or tert-butyldimethylsilyl protection for synthetic versatility.
This method is well-documented in oligonucleotide chemistry and allows for regioselective and stereoselective incorporation of the methylthio group.
Regioselective Alkylation Approaches
Recent advances demonstrate regioselective alkylation methods to introduce methylthio groups or related substituents at the 2-position of purines:
- Silylation followed by tert-alkylation reactions under thermodynamically controlled conditions can be used to selectively functionalize the N7 or N9 positions, which are relevant to purine derivatives including this compound analogs.
- For example, 6-chloro-2-methylthiopurine can be alkylated using tert-butyl bromide in the presence of silylating agents and Lewis acids like SnCl4 to yield 9-(tert-butyl)-6-chloro-2-(methylthio)-9H-purine with moderate yields (28%).
Sulfurization of Hypoxanthine Derivatives
An older but effective method includes sulfurization of hypoxanthine or related purine derivatives:
- Treatment of 2-mercaptohypoxanthine or 2,6-bis-methylthiopurine with phosphorus pentasulfide (P2S5) in dehydrated pyridine under reflux conditions leads to the formation of methylthiopurine derivatives.
- The reaction is followed by precipitation and purification steps involving washing with hot water, ethanol, and ether to isolate the crude product with yields up to 85%.
Comparative Data Table of Preparation Methods
Analytical and Purification Considerations
- Purification of intermediates and final products is typically achieved by silica gel column chromatography using solvents such as dichloromethane, methanol, toluene, or ethyl acetate gradients.
- Characterization of products includes thin-layer chromatography (TLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, with specific chemical shifts and mass-to-charge ratios confirming the methylthio substitution and purine ring integrity.
- In some cases, crystallization from isopropanol-water mixtures is used to obtain pure crystalline forms of alkylated methylthiopurine derivatives.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiopurine undergoes various chemical reactions, including:
Substitution Reactions: It can react with diazomethane to form 9-methyl-2-methylthiopurine and other methylated derivatives.
Oxidation and Reduction: These reactions are less common but can be achieved under specific conditions.
Common Reagents and Conditions:
Diazomethane: Used for methylation reactions.
Thiourea: Used in the initial synthesis steps.
Major Products:
9-Methyl-2-methylthiopurine: Formed through methylation.
2-Chloro-8-purinethiol: An intermediate in the synthesis process.
Scientific Research Applications
2-Methylthiopurine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its role in DNA damage and repair mechanisms.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 2-Methylthiopurine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation and induction of apoptosis in certain cell types . The compound targets specific enzymes and pathways involved in nucleotide metabolism, such as thiopurine S-methyltransferase (TPMT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .
Comparison with Similar Compounds
Comparison with 6-Mercaptopurine and Thioguanine
6-Mercaptopurine (6-MP) and thioguanine are thiopurine analogs used clinically as immunosuppressants and antineoplastic agents. Key differences include:
The methylthio group in this compound reduces its susceptibility to thiopurine methyltransferase (TPMT), a key enzyme in the metabolism of 6-MP and thioguanine. This difference may lower the risk of toxicity linked to TPMT polymorphisms .
Comparison with 2-Thioxanthine Derivatives
A 2011 Journal of Biological Chemistry study synthesized 2-thioxanthines (TX1–TX5) with varied substituents at the 3-position . For example:
- TX1 : 3-isobutyl-2-thioxo-7H-purin-6-one
- TX2 : 3-(4-fluorophenylmethyl)-2-thioxo-7H-purin-6-one
Unlike this compound, these compounds feature a thioxo (=S) group at position 2 and hydrophobic substituents at position 3. In contrast, the methylthio group in this compound likely improves membrane permeability due to its nonpolar nature.
Comparison with 2-Aminopurine and Thiamiprine Derivatives
- 2-Aminopurine (CAS# 452-06-2) replaces the 2-SCH₃ group with an amino (-NH₂) group, enabling its use as a fluorescent probe in DNA studies . This substitution alters electronic properties, making 2-Aminopurine more hydrophilic than this compound.
- 9-Methylthiamiprine (CAS# n/a) and N-Formylthiamiprine (CAS# n/a) feature nitroimidazole-thio groups at position 6, conferring antimicrobial activity . In contrast, this compound lacks this moiety, suggesting divergent biological targets.
Research Findings and Implications
Biological Activity
2-Methylthiopurine (2-MTP) is a derivative of purine that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and its interaction with various metabolic pathways. This article explores the biological activity of 2-MTP, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
This compound is characterized by the presence of a methylthio group at the 2-position of the purine ring. Its chemical structure can be represented as follows:
This modification enhances its solubility and alters its interaction with biological systems compared to other purines.
1. Inhibition of Thiopurine Methyltransferase (TPMT)
One of the critical aspects of 2-MTP's biological activity is its role as a substrate and inhibitor of thiopurine methyltransferase (TPMT). TPMT is an enzyme involved in the metabolism of thiopurines, which are commonly used in chemotherapy. Variability in TPMT activity can significantly affect drug efficacy and toxicity.
- Polymorphism Impact : Studies indicate that TPMT activity varies among individuals, influencing their response to thiopurine drugs. For instance, about 89% of Caucasians have high TPMT activity, while approximately 10% exhibit intermediate activity, and less than 1% show low activity .
2. Effects on DNA Repair Mechanisms
Research has demonstrated that 2-MTP can influence DNA repair processes. A study examining the effects of various compounds on Escherichia coli found that 2-MTP affected excision repair and recombination repair pathways . This suggests that 2-MTP may play a role in modulating cellular responses to DNA damage.
Case Study: Toxicity and Efficacy in Cancer Treatment
A meta-analysis reviewed the relationship between thiopurine metabolites, including those derived from 2-MTP, and drug toxicity. The analysis highlighted that patients with elevated levels of thiopurine metabolites were significantly more likely to experience adverse events such as myelotoxicity and hepatotoxicity .
- Table: Adverse Drug Reactions Associated with Thiopurines
| Adverse Reaction | Odds Ratio (OR) | Confidence Interval (CI) |
|---|---|---|
| Myelotoxicity | 7.78 | (1.67; 36.34) |
| Hepatotoxicity | 4.78 | (3.18; 7.19) |
| Pancreatitis | 1.02 | (0.26; 3.99) |
This data underscores the importance of monitoring TPMT activity in patients receiving thiopurine therapy to mitigate potential toxic effects.
Pharmacokinetics and Metabolism
The pharmacokinetics of 2-MTP are influenced by its metabolism through TPMT and other enzymes involved in purine metabolism. Variations in these metabolic pathways can lead to differences in therapeutic outcomes among patients.
Q & A
Q. How do researchers validate target specificity of this compound in complex biological systems?
- Methodological Answer : Combine genetic (siRNA knockdown) and pharmacological (competitive antagonists) approaches. Thermal proteome profiling (TPP) identifies off-target binding. For in vivo models, use tissue-specific knockout mice and correlate drug exposure (AUC) with phenotypic outcomes. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
